

Elucidating the Structure of Tryptophylleucine Using NMR Spectroscopy: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Tryptophylleucine	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the structural elucidation of the dipeptide **Tryptophylleucine** using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for one-dimensional (1D) and two-dimensional (2D) NMR techniques are outlined, along with data presentation and interpretation strategies.

Introduction

Tryptophylleucine is a dipeptide composed of the amino acids tryptophan and leucine. The precise determination of its three-dimensional structure is crucial for understanding its biological function and potential applications in drug development. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule, making it an ideal tool for structural elucidation of peptides.

This application note will detail the use of various NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, to unambiguously determine the structure of **Tryptophylleucine**.

Data Presentation

A summary of expected ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for **Tryptophylleucine** is presented below. These values are based on typical chemical shifts for



tryptophan and leucine residues in a peptide backbone and may vary slightly based on experimental conditions such as solvent, pH, and temperature.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for **Tryptophylleucine**

Atom Assignment	Tryptophan Residue (Trp)	Leucine Residue (Leu)
¹ H Chemical Shift (ppm)		
NH (Amide)	~8.2	~8.0
α-Н	~4.7	~4.4
β-Н	~3.3 (β1) / ~3.2 (β2)	~1.7 (β1) / ~1.6 (β2)
у-Н	-	~1.6 (y)
δ-H (indole)	~7.2 (H2)	-
ε-Η (indole)	~7.6 (H4), ~7.1 (H5), ~7.0 (H6), ~7.4 (H7)	-
Indole NH	~10.1	-
δ-СН3	-	~0.9 (δ1) / ~0.9 (δ2)
¹³ C Chemical Shift (ppm)		
C=O (Carbonyl)	~174	~175
Са	~55	~53
Сβ	~28	~42
Cy (indole)	~110	~25
Cδ (indole)	~124 (C2)	~23 (δ1) / ~22 (δ2)
Cε (indole)	~122 (C4), ~119 (C5), ~120 (C6), ~112 (C7)	-
Cζ (indole)	~136 (C8), ~128 (C9)	-

Table 2: Typical ¹H-¹H Coupling Constants (J) in Dipeptides



Coupling Type	Description	Typical Value (Hz)
³ J(HN, Hα)	Amide proton to alpha proton	6 - 8
³ Ј(На, Нβ)	Alpha proton to beta proton	5 - 9
² J(Hβ1, Hβ2)	Geminal coupling of beta protons	~15
³ J(Hγ, Hδ)	Gamma proton to delta methyl protons (Leu)	~7

Experimental Protocols

Meticulous sample preparation and the correct choice of NMR experiments and parameters are critical for obtaining high-quality data.

Sample Preparation

- Sample Purity: Ensure the **Tryptophylleucine** sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
- Solvent Selection: Dissolve the peptide in a deuterated solvent. For observing exchangeable amide protons, a mixture of 90% H₂O / 10% D₂O is recommended. For general structural characterization where amide protons are not of primary interest, DMSO-d₆ or Methanol-d₄ can be used.
- Concentration: Prepare the sample at a concentration of 1-5 mM. A typical sample volume for a standard 5 mm NMR tube is 500-600 μ L.[1]
- pH Adjustment: Adjust the pH of the sample to the desired value (typically between 4 and 7)
 using dilute deuterated acid or base. The pH can affect the chemical shifts of ionizable
 groups.
- Internal Standard: Add a small amount of an internal standard, such as DSS or TSP, for accurate chemical shift referencing.

NMR Data Acquisition



The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

3.2.1. 1D ¹H and ¹³C NMR

- ¹H NMR: Provides an overview of all proton environments in the molecule.
- ¹³C NMR: Provides information on the carbon backbone and side chains. A DEPT-135
 experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

3.2.2. 2D Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds).[2]

- Pulse Program: Standard DQF-COSY (Double Quantum Filtered COSY) for better resolution of cross-peaks near the diagonal.
- Acquisition Parameters:
 - Spectral Width: 12-16 ppm in both dimensions.
 - Number of Scans: 4-8 per increment.
 - Increments: 256-512 in the indirect dimension.
 - Relaxation Delay: 1.5-2.0 seconds.

3.2.3. 2D Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates protons with their directly attached heteronuclei, typically ¹³C or ¹⁵N.[2] This is essential for assigning the carbon and nitrogen atoms of the peptide.

- Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC.
- Acquisition Parameters:
 - ¹H Spectral Width: 12-16 ppm.



• 13C Spectral Width: 180-200 ppm.

Number of Scans: 8-16 per increment.

Increments: 128-256 in the ¹³C dimension.

Relaxation Delay: 1.5-2.0 seconds.

3.2.4. 2D Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals long-range correlations between protons and carbons (typically over 2-4 bonds).[2] This is crucial for linking different spin systems and confirming the peptide sequence.

Pulse Program: Standard gradient-selected HMBC.

• Acquisition Parameters:

¹H Spectral Width: 12-16 ppm.

¹³C Spectral Width: 180-200 ppm.

Number of Scans: 16-32 per increment.

Increments: 256-512 in the ¹³C dimension.

Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Relaxation Delay: 1.5-2.0 seconds.

3.2.5. 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. This is the primary experiment for determining the 3D conformation of the peptide.

Pulse Program: Standard gradient-selected NOESY.

Acquisition Parameters:

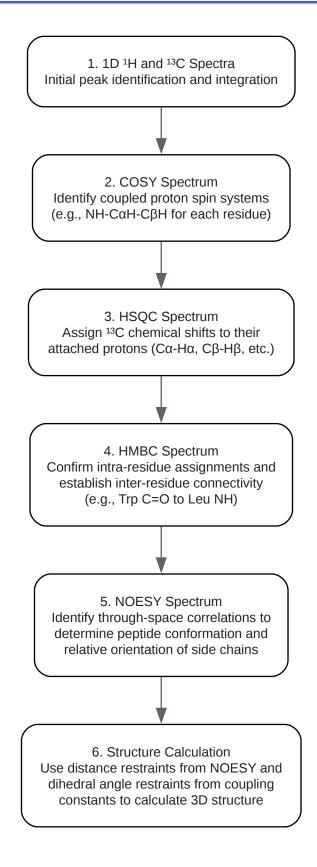


- Spectral Width: 12-16 ppm in both dimensions.
- Number of Scans: 16-32 per increment.
- Increments: 256-512 in the indirect dimension.
- Mixing Time (d8): 150-300 ms (this may need to be optimized).[3]
- Relaxation Delay: 2.0-2.5 seconds.

Data Analysis and Structural Elucidation Workflow

The following workflow outlines the steps for analyzing the NMR data to determine the structure of **Tryptophylleucine**.





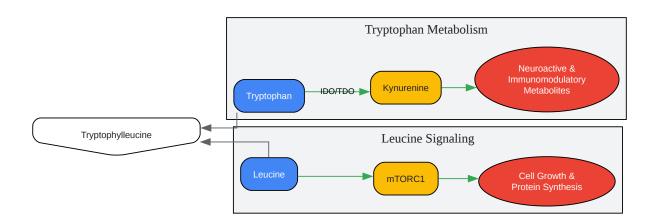
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Figure 1: Workflow for NMR-based structural elucidation of Tryptophylleucine.



Potential Signaling Pathway Involvement

While the direct biological role of the **Tryptophylleucine** dipeptide is not extensively characterized, its constituent amino acids are key players in major metabolic and signaling pathways. The degradation of tryptophan primarily occurs through the kynurenine pathway, which produces several neuroactive and immunomodulatory metabolites.[4][5] Leucine is a well-known activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6][7] The presence of **Tryptophylleucine** could therefore influence these pathways.



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